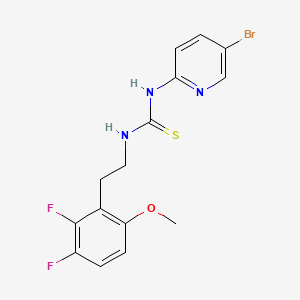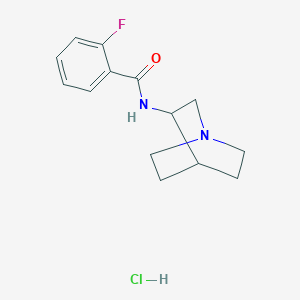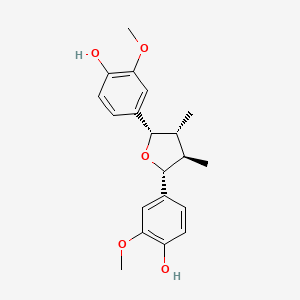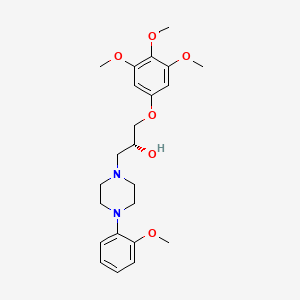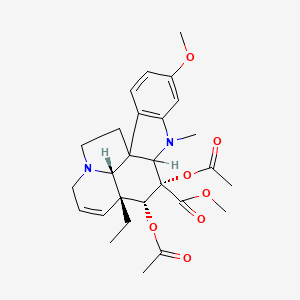
16-O-Acetylvindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-O-Acetylvindoline is a naturally occurring alkaloid derived from the plant Catharanthus roseus. It is a derivative of vindoline, which is one of the key precursors in the biosynthesis of the anti-cancer drugs vinblastine and vincristine. The compound has a molecular formula of C27H34N2O7 and a molecular weight of 498.57 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 16-O-Acetylvindoline typically involves the acetylation of vindoline. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves extraction from Catharanthus roseus followed by chemical modification. The extraction process includes solvent extraction, followed by purification using chromatographic techniques. The acetylation step is similar to the laboratory synthesis but scaled up to industrial levels .
Analyse Chemischer Reaktionen
Types of Reactions: 16-O-Acetylvindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Substitution: It can undergo substitution reactions, particularly at the acetyl group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Singlet oxygen, photosensitizers like TPP (tetraphenylporphyrin), and cyanide ions.
Reduction: Sodium borohydride or sodium borodeuteride.
Substitution: Acetic anhydride and bases like pyridine.
Major Products:
Oxidation: Cyanovindoline derivatives.
Reduction: Reduced vindoline derivatives.
Substitution: Various acetyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
16-O-Acetylvindoline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 16-O-Acetylvindoline involves its interaction with various molecular targets and pathways. It is known to undergo photochemical reactions, where it acts as a substrate for photosensitized oxidation. The compound interacts with singlet oxygen, leading to the formation of reactive intermediates that can further react to form various products . These reactions are highly regio- and diastereoselective, indicating specific molecular interactions and pathways .
Vergleich Mit ähnlichen Verbindungen
Vindoline: The parent compound from which 16-O-Acetylvindoline is derived.
Catharanthine: Another alkaloid from Catharanthus roseus, often studied alongside vindoline.
Vinblastine and Vincristine: Anti-cancer drugs synthesized from vindoline and catharanthine.
Uniqueness: this compound is unique due to its specific acetylation at the 16-O position, which imparts distinct chemical properties and reactivity. This modification allows it to undergo specific reactions that are not possible with vindoline or other related compounds .
Eigenschaften
CAS-Nummer |
58811-96-4 |
|---|---|
Molekularformel |
C27H34N2O7 |
Molekulargewicht |
498.6 g/mol |
IUPAC-Name |
methyl (10S,11R,12R,19R)-10,11-diacetyloxy-12-ethyl-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C27H34N2O7/c1-7-25-11-8-13-29-14-12-26(21(25)29)19-10-9-18(33-5)15-20(19)28(4)22(26)27(24(32)34-6,36-17(3)31)23(25)35-16(2)30/h8-11,15,21-23H,7,12-14H2,1-6H3/t21-,22?,23+,25+,26?,27-/m0/s1 |
InChI-Schlüssel |
MIXMNHGQPDWWTF-QDAQGZQISA-N |
Isomerische SMILES |
CC[C@@]12C=CCN3[C@@H]1C4(CC3)C([C@]([C@@H]2OC(=O)C)(C(=O)OC)OC(=O)C)N(C5=C4C=CC(=C5)OC)C |
Kanonische SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)OC(=O)C)N(C5=C4C=CC(=C5)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


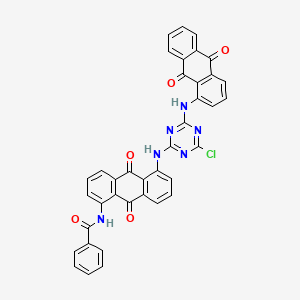
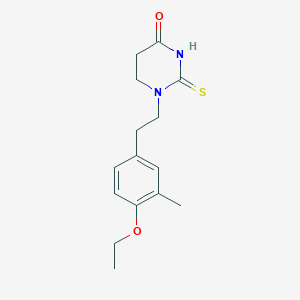
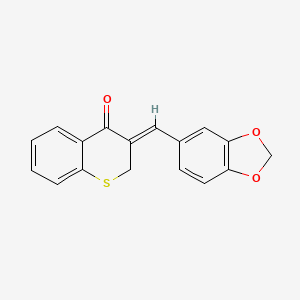
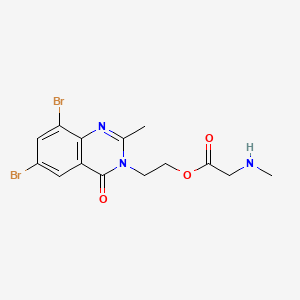
![1-[8-(2,4-dichlorophenyl)-2-methylquinolin-4-yl]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B12728742.png)
